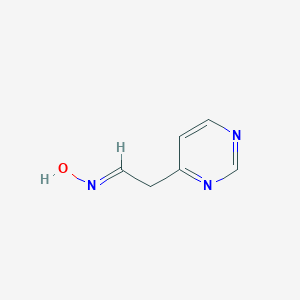
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime, also known as P4C, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. P4C is a pyrimidine derivative that has been synthesized using a variety of methods.
Mechanism Of Action
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitters in the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime binds to a specific site on the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA.
Biochemical And Physiological Effects
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have several biochemical and physiological effects. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime enhances the binding of GABA to the GABA receptor, which results in increased inhibitory effects on the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for (E)-2-(pyrimidin-4-yl)acetaldehyde oxime research, including the development of new drugs for the treatment of neurodegenerative diseases and the study of the GABAergic system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have potential applications in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Conclusion:
In conclusion, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime is a compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Synthesis Methods
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime can be synthesized using several methods, including the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with sodium hydroxide to obtain (E)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Scientific Research Applications
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been used in the study of the GABAergic system and the modulation of GABA receptors.
properties
CAS RN |
179009-38-2 |
|---|---|
Product Name |
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+ |
InChI Key |
WCIYYOFNONVUQQ-RUDMXATFSA-N |
Isomeric SMILES |
C1=CN=CN=C1C/C=N/O |
SMILES |
C1=CN=CN=C1CC=NO |
Canonical SMILES |
C1=CN=CN=C1CC=NO |
synonyms |
4-Pyrimidineacetaldehyde, oxime, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



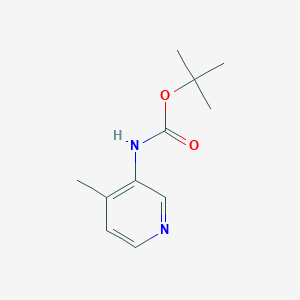



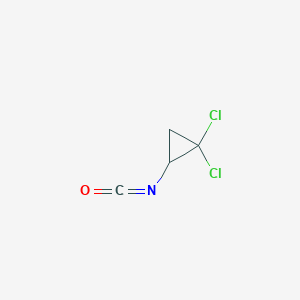

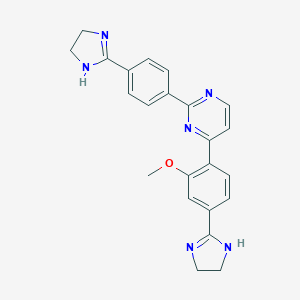
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
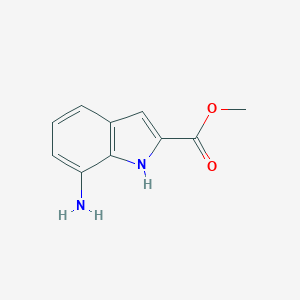
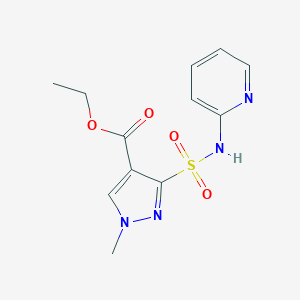

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

